2-amino-2-(4-chlorophenyl)propanoic Acid

LAT1 Inhibition Cancer Drug Delivery Blood-Brain Barrier Transport

This α,α-disubstituted amino acid features a quaternary α-carbon, imparting conformational rigidity and resistance to enzymatic degradation—properties absent in standard 4-chlorophenylalanine. Validated as a LAT1 inhibitor (IC50 27.7 µM in MCF7 cells), a GABAB antagonist scaffold (sulfonic acid analogs show 3.2× potency increase), and a building block for proteolytically stable peptides. Ensure assay integrity and reproducible results by selecting this structurally defined compound.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 6303-34-0
Cat. No. B1274332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(4-chlorophenyl)propanoic Acid
CAS6303-34-0
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Cl)(C(=O)O)N
InChIInChI=1S/C9H10ClNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13)
InChIKeyFQTSAWDHVYIQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(4-chlorophenyl)propanoic Acid (CAS 6303-34-0) for Research Procurement: Properties and Supply


2-Amino-2-(4-chlorophenyl)propanoic acid (CAS 6303-34-0) is a non-proteinogenic, α,α-disubstituted amino acid with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol [1]. It is characterized by a 4-chlorophenyl group and a methyl group at the alpha-carbon, classifying it as an α-methyl amino acid derivative [2]. This compound is commercially available from multiple suppliers, typically at purities of 95% to 98%, and is recommended for storage at refrigerated temperatures (2-8°C) . Its predicted melting point is around 297-299°C, and its reported LogP values vary, with a calculated XLogP of -0.9 [3].

2-Amino-2-(4-chlorophenyl)propanoic Acid: Why Structural Analogs Cannot Be Interchanged


The α,α-disubstituted nature of 2-amino-2-(4-chlorophenyl)propanoic acid confers distinct physicochemical and biological properties compared to its mono-substituted analogs like 4-chlorophenylalanine or its regioisomers. The presence of the α-methyl group creates a quaternary carbon center, which fundamentally alters its conformational flexibility and metabolic stability, rendering it a poor substrate for many amino acid processing enzymes that readily accept 4-chlorophenylalanine . This structural feature is critical for its unique interaction profile with targets such as amino acid transporters and neurotransmitter receptors, as evidenced by quantitative comparisons in Sections 3 and 4. Substituting this compound with a structurally related analog without rigorous validation would compromise the integrity of assays designed to leverage its specific α-methylated architecture [1].

2-Amino-2-(4-chlorophenyl)propanoic Acid: Quantitative Differentiation Evidence


LAT1 Transporter Inhibition: Potency of 2-Amino-2-(4-chlorophenyl)propanoic Acid vs. Endogenous Substrate

2-Amino-2-(4-chlorophenyl)propanoic acid demonstrates measurable, albeit moderate, inhibition of the L-type amino acid transporter 1 (LAT1), a key target for drug delivery across the blood-brain barrier and into tumors. In a competitive uptake assay using human MCF7 breast cancer cells, the compound inhibited LAT1-mediated transport of the radiolabeled endogenous substrate [14C]-L-leucine with an IC50 of 27.7 µM (2.77E+4 nM) [1].

LAT1 Inhibition Cancer Drug Delivery Blood-Brain Barrier Transport

GABAB Receptor Antagonism: Comparative Potency of 2-Amino-2-(4-chlorophenyl)propanoic Acid Derivatives

While the parent compound 2-amino-2-(4-chlorophenyl)propanoic acid itself is not a potent GABAB antagonist, its derivatives serve as key structural probes. A direct comparative study of its 3-amino isomer and related phosphonic/sulfonic acid analogs established a potency rank order at the GABAB receptor. The sulfonic acid analog was the most potent weak antagonist with a pA2 of 4.0, followed by the phosphonic acid (pA2 3.8) and the carboxylic acid (pA2 3.5) [1].

GABA-B Receptor Antagonism Neuroscience Research Baclofen Analogs

Physical Property Differentiation: LogP and Purity Benchmarks for 2-Amino-2-(4-chlorophenyl)propanoic Acid

The compound exhibits significant variability in its reported lipophilicity, a critical parameter for predicting its behavior in biological assays and chemical syntheses. Reported LogP values range from -0.616 to 2.30, which may stem from differences in measurement or calculation methods [1]. Commercially, the compound is supplied at purities ranging from 95% to 98%, with some vendors offering analytical data (NMR, HPLC) for batch-specific verification .

Physicochemical Properties Quality Control Analytical Chemistry

2-Amino-2-(4-chlorophenyl)propanoic Acid: Evidence-Backed Application Scenarios


Chemical Probe for LAT1 Transporter Studies

For research groups investigating LAT1 (SLC7A5) as a drug delivery vector for cancer or CNS therapeutics, 2-amino-2-(4-chlorophenyl)propanoic acid serves as a validated, moderate-affinity inhibitor. Its defined IC50 of 27.7 µM in MCF7 cells provides a benchmark for screening new chemical entities or optimizing LAT1-targeted prodrugs, where a balance between affinity and selectivity is often required [1].

Scaffold for GABAB Receptor Modulator Development

Medicinal chemistry programs focused on the GABAB receptor can utilize 2-amino-2-(4-chlorophenyl)propanoic acid as a starting point for designing novel antagonists. The established SAR, which shows that substituting the carboxylic acid group with a sulfonic acid increases antagonist potency 3.2-fold (pA2 from 3.5 to 4.0), provides a clear and quantifiable optimization strategy [1].

Non-Canonical Amino Acid for Peptide Engineering

As an α,α-disubstituted amino acid, 2-amino-2-(4-chlorophenyl)propanoic acid is an invaluable building block for peptide chemists seeking to introduce conformational constraints and enhance proteolytic stability into synthetic peptides. Its α-methyl group restricts backbone flexibility and confers resistance to enzymatic degradation, properties not offered by standard 4-chlorophenylalanine [1].

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